
Cyclo(aaap)(2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(aaap)(2) is a cyclic peptide that has been found to exhibit a wide range of biological activities. It has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Cyclo(aaap)(2) has been studied extensively for its potential applications in scientific research. It has been found to exhibit antimicrobial, anticancer, and immunomodulatory activities. It has also been investigated for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of Cyclo(aaap)(2) is not fully understood. However, it has been found to interact with cell membranes and disrupt their integrity, leading to cell death. It has also been found to modulate immune responses and inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Cyclo(aaap)(2) has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been found to modulate immune responses and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclo(aaap)(2) has several advantages for lab experiments. It is easy to synthesize and can be modified to introduce specific functional groups. It also exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, its use is limited by its stability and solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of Cyclo(aaap)(2). One area of focus is the development of more stable and soluble analogs that exhibit improved bioavailability and efficacy. Another area of focus is the study of its potential applications in drug delivery and as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
In conclusion, Cyclo(aaap)(2) is a cyclic peptide that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to identify its limitations.
Méthodes De Synthèse
Cyclo(aaap)(2) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the use of a resin-bound amino acid as the starting material and involves the stepwise addition of amino acids until the desired peptide is obtained. Solution-phase peptide synthesis involves the use of a protected amino acid that is activated and coupled to the growing peptide chain.
Propriétés
Numéro CAS |
115042-89-2 |
|---|---|
Nom du produit |
Cyclo(aaap)(2) |
Formule moléculaire |
C42H68N8O8 |
Poids moléculaire |
813 g/mol |
Nom IUPAC |
6,9,21,24-tetramethyl-3,18-bis(oct-7-enyl)-1,4,7,10,16,19,22,25-octazatricyclo[25.3.0.012,16]triacontane-2,5,8,11,17,20,23,26-octone |
InChI |
InChI=1S/C42H68N8O8/c1-7-9-11-13-15-17-21-31-41(57)49-25-19-23-33(49)39(55)45-28(4)36(52)44-30(6)38(54)48-32(22-18-16-14-12-10-8-2)42(58)50-26-20-24-34(50)40(56)46-27(3)35(51)43-29(5)37(53)47-31/h7-8,27-34H,1-2,9-26H2,3-6H3,(H,43,51)(H,44,52)(H,45,55)(H,46,56)(H,47,53)(H,48,54) |
Clé InChI |
GUIXTMWWAGIILB-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |
SMILES canonique |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |
Synonymes |
cyclo(AAAP)(2) cyclo(alanyl-alanyl-2-amino-9-decanoic acid-prolyl)(2) cyclo(L-Ala-D-Ala-L-Ada-D-Pro)(2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



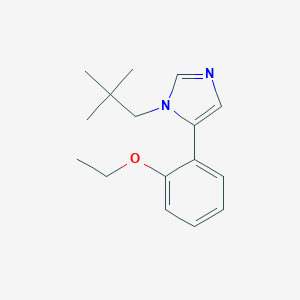
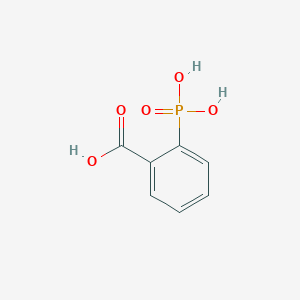
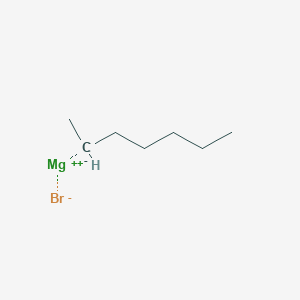
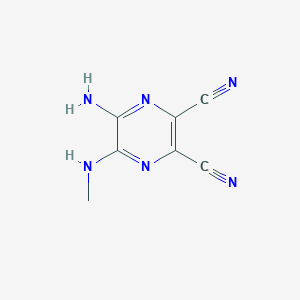
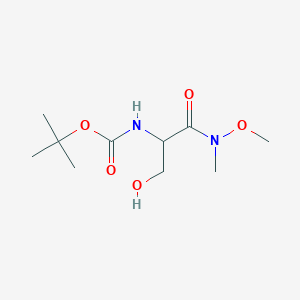
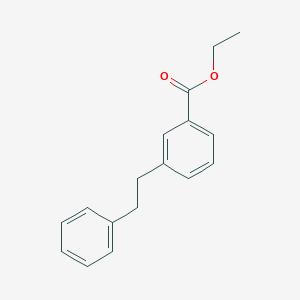
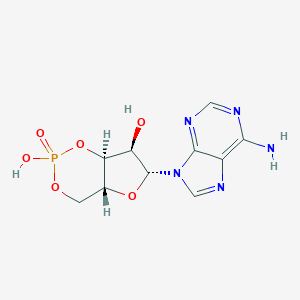
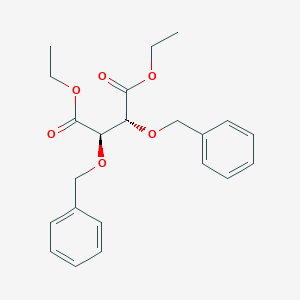
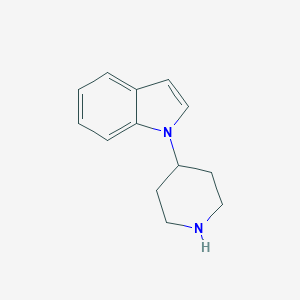
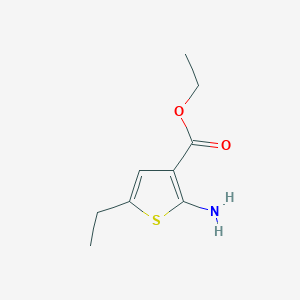
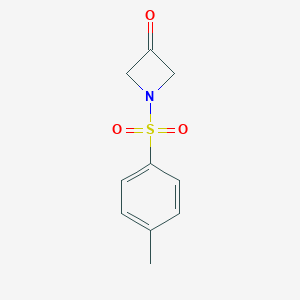
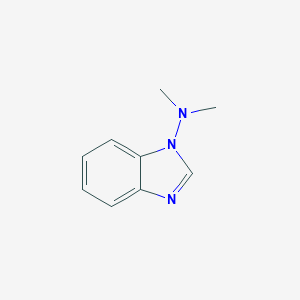
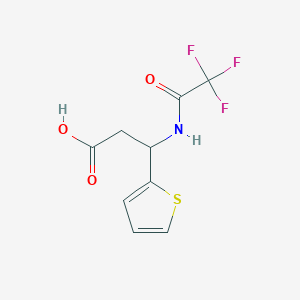
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)